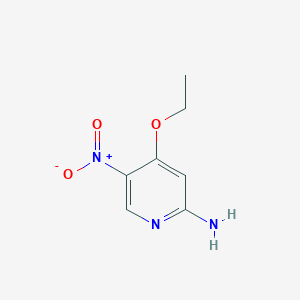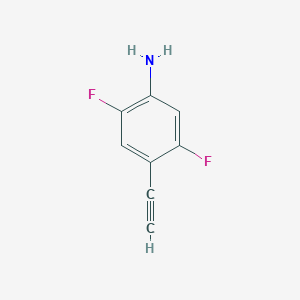![molecular formula C14H11FO B13925599 1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone CAS No. 893739-19-0](/img/structure/B13925599.png)
1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and an ethanone group is attached to the 2-yl position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a fluorinated biphenyl derivative is coupled with an ethanone precursor in the presence of a palladium catalyst . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated biphenyl structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and liquid crystal displays.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic distribution and reactivity .
Comparación Con Compuestos Similares
- 1-(3’,4’-Difluoro[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-2,5-dimethoxy[1,1’-biphenyl]-4-yl)ethanone
- 1-(3’,4’-Difluoro-3’-nitro[1,1’-biphenyl]-4-yl)ethanone
Comparison: 1-(3’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of a single fluorine atom at the 3’ position can enhance its stability and reactivity compared to other fluorinated biphenyl derivatives .
Propiedades
Número CAS |
893739-19-0 |
|---|---|
Fórmula molecular |
C14H11FO |
Peso molecular |
214.23 g/mol |
Nombre IUPAC |
1-[2-(3-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(15)9-11/h2-9H,1H3 |
Clave InChI |
NYNVMSOFFTZYSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
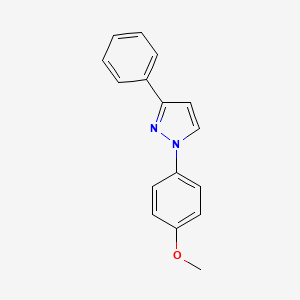

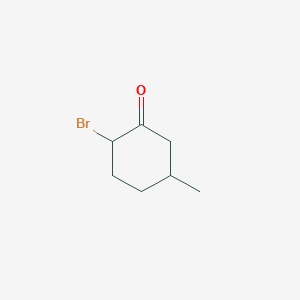
![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
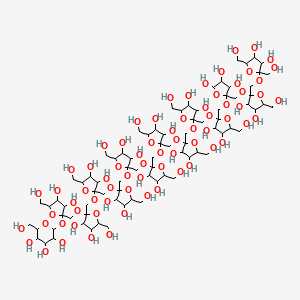
![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
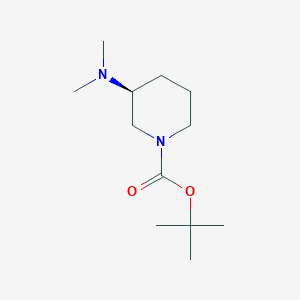
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
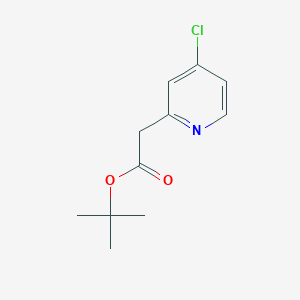
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
